1,1,1-Trifluoro-4-iodobutane
Overview
Description
1,1,1-Trifluoro-4-iodobutane is a halogenated hydrocarbon . It is a colorless to pale yellow or pale pink liquid .
Molecular Structure Analysis
The molecular formula of this compound is C4H6F3I . The InChI key is LNDGACQEAYKNOI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 237.99 . It is a colorless to yellow liquid . The storage temperature is +4°C .Scientific Research Applications
Free Radical Addition in Unsaturated Systems
- Research has explored the photochemical reactions of compounds like trifluoroiodomethane with unsaturated systems like 1,1,1-trifluorobut-2-ene. These studies found high yields of adducts such as 1,1,1-trifluoro-2-iodo-3-trifluoromethylbutane and 1,1,1-trifluoro-3-iodo-2-trifluoromethylbutane, highlighting the reactivity and potential applications of these fluorinated compounds in chemical synthesis (Gregory, Haszeldine, & Tipping, 1971).
NMR Studies and Rotational Isomerism
- NMR (Nuclear Magnetic Resonance) studies have been conducted on various fluorinated compounds, including 1,1,1-trifluoro-4-iodobutane. These studies provide valuable structural information and insights into the rotational isomerism of these molecules, essential for understanding their chemical behavior and potential applications (Shapiro, Lin, & Johnston, 1973).
Atmospheric Removal Processes
- The atmospheric lifetimes of hydroiodofluorocarbons (HIFCs), including this compound, have been estimated. These studies are crucial for understanding the environmental impact and atmospheric chemistry of these compounds, especially considering their potential as replacements for more harmful substances (Nakano, Shibata, & Watanabe, 2017).
Chemical Reactivity and Substitution Reactions
- Research into the chlorination of similar fluorinated compounds, like 1,1,1-trifluoro-2-methylbutane, provides insights into the reactivity and potential for substitution reactions in this compound. These studies contribute to a better understanding of the chemical properties and synthesis applications of these molecules (Atto & Tedder, 1982).
Synthesis of Trifluoromethylated Furan Derivatives
- The reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones, leading to the synthesis of new trifluoromethylated furan derivatives, indicates potential applications in organic synthesis and material science. These derivatives could have various applications, including in pharmaceuticals and advanced materials (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Photoelectron Spectra Analysis
- The study of high-resolution photoelectron spectra of various iodoalkanes, including this compound, provides important data for electronic structure analysis. Such research is essential for understanding the molecular orbital calculations and electronic properties of these compounds (Boschi & Salahub, 1974).
Mechanism of Action
Mode of Action
It’s known that the compound is a colorless liquid that reacts with water and alcohol to form hydrogen fluoride and hydrofluoric acid .
Pharmacokinetics
The compound has a boiling point of 125.6±8.0 °C at 760 mmHg, a density of 1.8±0.1 g/cm^3, and a vapor pressure of 14.6±0.2 mmHg at 25°C . These properties might influence its bioavailability, but more research is needed to confirm this.
Result of Action
It’s known that the compound can irritate the skin and eyes, and it has shown antibacterial activity against Propionibacterium acnes (P. acnes) and Staphylococcus aureus (S. aureus) in laboratory tests .
Action Environment
It’s known that the compound is light-sensitive and should be stored at 2-8°c .
Safety and Hazards
1,1,1-Trifluoro-4-iodobutane is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .
Properties
IUPAC Name |
1,1,1-trifluoro-4-iodobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3I/c5-4(6,7)2-1-3-8/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDGACQEAYKNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379443 | |
Record name | 1,1,1-Trifluoro-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-17-6 | |
Record name | 1,1,1-Trifluoro-4-iodobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of 1,1,1-Trifluoro-4-iodobutane?
A1: The research article "Experimental estimation of the atmospheric lifetimes of CF2HI, CF3CH2I, CF3(CH2)2I and CF3(CH2)3I with removal via the sunlight photolysis and the reactions with NO3" [] investigates the atmospheric lifetime of several iodinated compounds, including this compound (CF3(CH2)3I). The study focuses on two main removal processes in the atmosphere:
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